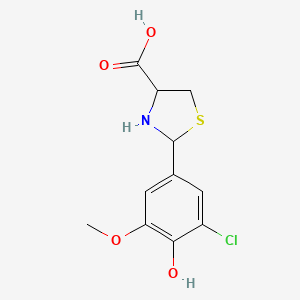![molecular formula C27H25N3O2S3 B4291438 5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4291438.png)
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Overview
Description
5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione involves multiple steps, starting with the preparation of the quinoline and thiazolidine intermediates. One common method involves the condensation of 1-ethylquinoline-2-carbaldehyde with 4-methylbenzylamine under acidic conditions to form the quinoline intermediate. This is followed by a cyclization reaction with 3-propyl-2-thioxo-1,3-thiazolidine-4,4’-dione in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the thiazolidine ring can interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline N-oxides and quinolin-2(1H)-ones share structural similarities and may have comparable biological activities.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-diones are structurally related and often investigated for their medicinal properties.
Uniqueness
5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is unique due to its combination of quinoline and thiazolidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(2Z,5E)-5-(1-ethylquinolin-2-ylidene)-3-(4-methylphenyl)-2-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S3/c1-4-16-29-24(31)23(35-27(29)33)26-30(19-13-10-17(3)11-14-19)25(32)22(34-26)21-15-12-18-8-6-7-9-20(18)28(21)5-2/h6-15H,4-5,16H2,1-3H3/b22-21+,26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKBBWZOGSBSZ-LTTYQNBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C2N(C(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)C5=CC=C(C=C5)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\N(C(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)C5=CC=C(C=C5)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{(Z)-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4291355.png)
![ETHYL (2E)-5-(4-FLUOROPHENYL)-2-[(1H-INDOL-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4291359.png)
![3-[(2,2-dichloro-1-methylcyclopropyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4291360.png)
![2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4291364.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291370.png)
![ethyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B4291388.png)
![N-(2-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide](/img/structure/B4291394.png)
![5-hydroxy-3-(4-methoxyphenyl)-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B4291408.png)
![(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4291417.png)

![ETHYL 2-{[1-(4-HYDROXY-2-METHOXYPHENYL)-2-METHYLPROPAN-2-YL]CARBAMOYL}ACETATE](/img/structure/B4291432.png)


![ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE](/img/structure/B4291449.png)
